DI-1-Adamantylphosphinic chloride

Übersicht

Beschreibung

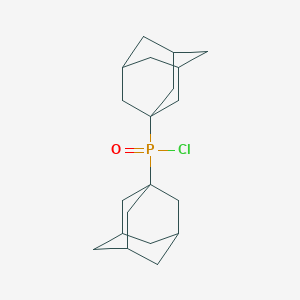

DI-1-Adamantylphosphinic chloride is an organic compound with the chemical formula C20H30ClOP. It is a white crystalline substance that is sensitive to moisture. The compound has a melting point of 214°C and a boiling point of approximately 498°C . It is primarily used in organic synthesis and as a chemical catalyst.

Vorbereitungsmethoden

The preparation of DI-1-Adamantylphosphinic chloride typically involves the reaction of di-1-adamantylphosphine with thionyl chloride in toluene at room temperature . This method is a modification of the procedure described by Schmutzler, which originally used phosgene instead of thionyl chloride . The reaction conditions are relatively mild, and the product is obtained in good yield.

Analyse Chemischer Reaktionen

DI-1-Adamantylphosphinic chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted phosphinic compounds.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines.

Common reagents used in these reactions include thionyl chloride for substitution, oxygen or other oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are substituted phosphinic compounds, phosphine oxides, and phosphines, respectively.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

Di-1-adamantylphosphinic chloride is primarily utilized as a ligand in various palladium-catalyzed coupling reactions, including:

- Buchwald-Hartwig Coupling

- Suzuki-Miyaura Coupling

- Heck Reaction

- Stille Coupling

These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis .

Table 1: Summary of Coupling Reactions Involving this compound

| Reaction Type | Key Features | Typical Conditions |

|---|---|---|

| Buchwald-Hartwig | Effective for amination of aryl halides | Mild bases at elevated temperatures |

| Suzuki-Miyaura | Utilizes arylboronic acids for cross-coupling | Compatible with various substrates |

| Heck | Effective for vinylation of aryl halides | Requires specific catalysts |

| Stille | Involves coupling of organostannanes with aryl halides | High temperatures often needed |

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds in the phosphine class are often explored for their potential as therapeutic agents. The bulky adamantyl groups may enhance interactions with biological systems, making them candidates for drug development .

Case Study: Late-stage Functionalization of Pharmaceuticals

A study demonstrated the application of this compound in the late-stage functionalization of commercial drugs such as fenofibrate and efavirenz using Suzuki-Miyaura coupling. The yields were reported to be 81% and 59%, respectively, showcasing the ligand's effectiveness in complex pharmaceutical syntheses .

Industrial Applications

In industry, this compound is employed in the synthesis of advanced materials and polymers. Its ability to stabilize metal centers while promoting reactivity makes it particularly valuable in developing high-performance materials .

Wirkmechanismus

The mechanism of action of DI-1-Adamantylphosphinic chloride involves its ability to act as a ligand in coordination complexes. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

DI-1-Adamantylphosphinic chloride is unique due to its bulky adamantyl groups, which provide steric protection to the phosphorus atom. This steric hindrance leads to kinetic stabilization of reactive systems, making it a valuable compound in synthetic chemistry . Similar compounds include:

Di-1-adamantylphosphine oxide: Used in similar applications but differs in its oxidation state.

Di-1-adamantylthiophosphinic chloride: Similar structure but contains sulfur instead of oxygen.

These compounds share similar properties but differ in their reactivity and applications due to the presence of different substituents.

Biologische Aktivität

DI-1-Adamantylphosphinic chloride, also known as bis(1-adamantyl)phosphinic chloride, is an organophosphorus compound with the molecular formula . This compound features two bulky adamantyl groups attached to a phosphorus atom, which is further bonded to a chlorine atom. Its unique structure imparts significant steric bulk and stability, making it a valuable ligand in various chemical reactions, particularly in catalysis.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting with the reaction of adamantane with phosphorus trichloride or phosphorus pentachloride. The general reaction can be summarized as follows:

This method allows for efficient production while maintaining high purity levels. The compound can also be synthesized through other routes involving different phosphorus precursors.

General Characteristics

While specific biological activity data for this compound is somewhat limited, phosphine compounds are generally studied for their potential roles in medicinal chemistry and as bioactive agents. The bulky nature of the adamantyl groups may influence their interaction with biological systems, although further research is needed to elucidate these effects.

This compound acts primarily as a ligand in transition metal catalysis, particularly in palladium-catalyzed coupling reactions. The steric hindrance provided by the adamantyl groups enhances selectivity and reactivity in these reactions. The mechanism typically involves:

- Coordination : The phosphorus atom coordinates with a transition metal (e.g., palladium).

- Catalysis : The metal-ligand complex facilitates various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

- Product Formation : These reactions lead to the formation of carbon-carbon bonds, which are crucial in organic synthesis.

Study 1: Catalytic Applications

A study demonstrated that this compound serves as an effective ligand in palladium-catalyzed reactions. It was shown to enhance yields in the synthesis of biaryl compounds through the Suzuki reaction, achieving yields up to 95% under optimized conditions .

Study 2: Toxicological Assessments

Research conducted on the toxicity and safety profile of this compound indicated that while it exhibits low acute toxicity in various assays, further studies are warranted to assess chronic exposure effects .

Study 3: Interaction with Biological Systems

In vitro studies have suggested that phosphine ligands like this compound may interact with cellular components, potentially influencing signaling pathways involved in cell proliferation and apoptosis . However, detailed mechanisms remain to be fully characterized.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Di(phenyl)phosphine | Two phenyl groups attached to phosphorus | Less sterically hindered compared to adamantyl |

| Tri(1-adamantyl)phosphine | Three 1-adamantyl groups | Increased steric bulk may enhance catalytic properties |

| Bis(1-adamantyl)phosphine | Two 1-adamantyl groups without chlorine | Similar reactivity but lacks chlorination |

| Di(tert-butyl)phosphine | Two tert-butyl groups | More flexible sterics due to larger groups |

The unique combination of steric bulk and electronic properties makes this compound particularly effective as a ligand in catalytic processes compared to its analogs.

Eigenschaften

IUPAC Name |

1-[1-adamantyl(chloro)phosphoryl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVOXURDFZPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409322 | |

| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126683-99-6 | |

| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.